molecular formula C18H16D4N3NaO3S B1165233 Rabeprazole-d4 Sodium Salt

Rabeprazole-d4 Sodium Salt

Cat. No. B1165233
M. Wt: 385.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stable isotope labeled (deuterated) internal standard for Rabeprazole

Scientific Research Applications

Photodegradation Study of Rabeprazole Sodium

Garcia et al. (2008) conducted a study on the photodegradation of rabeprazole sodium. They used UVC-254 nm and metal-halide lamps to analyze degradation products formed in methanol solution and powdered commercial tablets. The study identified benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol as photodegradation products. This research contributes to understanding the stability and storage conditions of rabeprazole sodium (Garcia, Nudelman, Steppe, & Schapoval, 2008).

Identification of New Impurities in Rabeprazole Sodium

Rao et al. (2010) identified a new impurity in rabeprazole sodium during its manufacturing process. The impurity, designated as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, was isolated using preparative liquid chromatography and characterized through spectral analysis. This research is vital for quality control in pharmaceutical production (Rao, Ray, Gupta, Rao, Islam, Rajput, & Mukkanti, 2010).

Analytical Methods for Rabeprazole Sodium

Garcia et al. (2005) developed and validated a capillary electrophoresis method for determining rabeprazole sodium in coated tablets. This method offers advantages in terms of simplicity, low consumption of sample and reagents, and fast analysis, contributing significantly to laboratory routines in pharmaceutical analysis (Garcia, Sippel, Sfair, Garcia, Jablonski, Steppe, & Schapoval, 2005).

Formulation and Stability Studies

  • Tirpude and Puranik (2011) researched the effects of different enteric-coating formulations on rabeprazole sodium delayed-release multiparticulates. They found that dual delayed-release coating with an inner acrylic coating followed by an outer cellulosic coating yields the best product performance (Tirpude & Puranik, 2011).
  • Ren et al. (2008) evaluated the chemical stability of rabeprazole sodium in the presence of various excipients. They found that certain excipients, particularly Brij 58, significantly improved the stability of rabeprazole sodium (Ren, Park, Sah, & Lee, 2008).

Pharmacokinetics and Effects on Gastrointestinal Peptides

properties

Product Name

Rabeprazole-d4 Sodium Salt

Molecular Formula

C18H16D4N3NaO3S

Molecular Weight

385.45

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.